

# 9-decynoic acid CAS number and molecular structure

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## Compound of Interest

Compound Name: 9-Decynoic acid

Cat. No.: B155247

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## An In-depth Technical Guide to 9-Decynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-decynoic acid**, a terminal alkyne-containing medium-chain fatty acid. It covers its chemical identity, physicochemical properties, and its emerging role as a versatile building block in the synthesis of complex bioactive molecules. While detailed biological studies on **9-decynoic acid** itself are limited in publicly available literature, this guide also explores the broader context of terminal alkyne fatty acids in biomedical research.

## Core Data and Molecular Structure

**9-Decynoic acid** is a C10 unsaturated fatty acid characterized by a carbon-carbon triple bond at the terminal ( $\omega$ -1) position. This unique structural feature makes it a valuable synthon in organic chemistry.

CAS Number: 1642-49-5[1][2][3]

Molecular Formula: C<sub>10</sub>H<sub>16</sub>O<sub>2</sub>[1]

Molecular Weight: 168.23 g/mol [1]

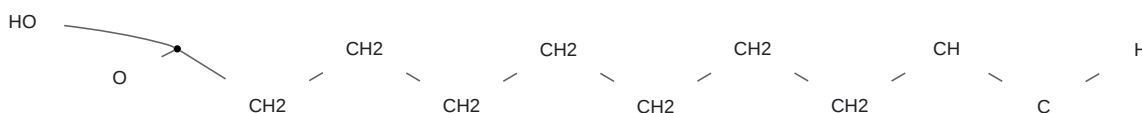
Synonyms: dec-9-ynoic acid[1]

## Molecular Structure

The molecular structure of **9-decynoic acid** is defined by the following representations:

- SMILES: C#CCCCCCCCC(=O)O<sup>[4]</sup>
- InChI: InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12)<sup>[1][3]</sup>
- InChIKey: KHOZXYSECXUORA-UHFFFAOYSA-N<sup>[1][3]</sup>

A 2D representation of the molecular structure is provided below:



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### Molecular Structure of **9-Decynoic Acid**

## Physicochemical Properties

A summary of the key physicochemical properties of **9-decynoic acid** is presented in the table below. It is important to distinguish these from the properties of its alkene analogue, 9-decenoic acid, for which more data is readily available.

Property	Value	Source
Molecular Weight	168.2328 g/mol	<sup>[3]</sup>
XlogP (predicted)	3.1	<sup>[4]</sup>
Monoisotopic Mass	168.11504 Da	<sup>[4]</sup>

Note: Experimental data for properties such as boiling point, melting point, and density for **9-decynoic acid** are not consistently reported across publicly available databases. Researchers should verify these properties with a certificate of analysis from their supplier.

## Role in Organic Synthesis

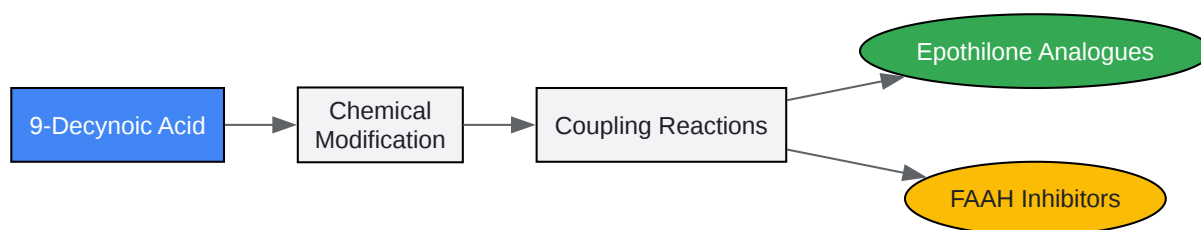
The terminal alkyne group of **9-decynoic acid** serves as a highly versatile functional handle for a variety of chemical transformations. It is a valuable precursor for the synthesis of more complex molecules, including natural products and their analogues, as well as inhibitors of key enzymes.

## Precursor to Bioactive Molecules

**9-Decynoic acid** has been identified as a potential starting material in the synthesis of potent therapeutic agents, such as epothilones and fatty acid amide hydrolase (FAAH) inhibitors.

- **Epothilones:** These are a class of microtubule-stabilizing agents with significant anticancer activity.<sup>[5][6][7]</sup> The synthesis of epothilone analogues often involves the coupling of complex fragments, and a molecule like **9-decynoic acid** can be elaborated to form a key part of the macrocyclic structure.<sup>[8][9]</sup>
- **FAAH Inhibitors:** Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids, such as anandamide.<sup>[10]</sup> Inhibitors of FAAH are of great interest for the treatment of pain, inflammation, and anxiety.<sup>[11][12][13][14]</sup> The long alkyl chain of **9-decynoic acid** can be incorporated into the structure of FAAH inhibitors to mimic the endogenous substrates.

The diagram below illustrates the role of **9-decynoic acid** as a synthetic precursor.



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Synthetic Utility of **9-Decynoic Acid**

## Experimental Protocols

Detailed experimental protocols for reactions specifically starting from **9-decynoic acid** are not readily available in the general scientific literature. However, this section provides generalized protocols for the analysis and use of terminal alkyne-containing fatty acids, which are directly applicable to **9-decynoic acid**.

## General Protocol for GC-MS Analysis of Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of fatty acids. For non-volatile fatty acids like **9-decynoic acid**, a derivatization step is typically required to increase their volatility.

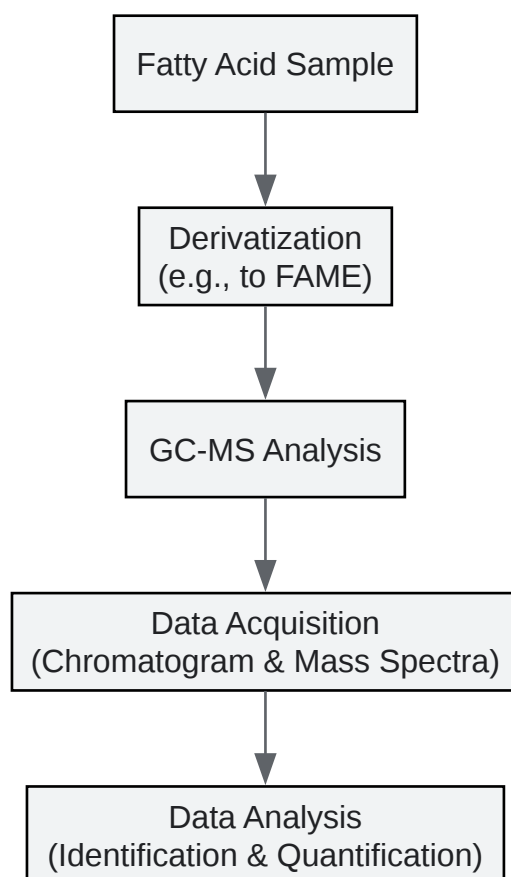
### 1. Derivatization to Fatty Acid Methyl Esters (FAMES):

- To a sample containing the fatty acid, add a solution of boron trifluoride in methanol (e.g., 14% w/v).
- Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-30 minutes) to ensure complete conversion to the methyl ester.
- After cooling, add water and a nonpolar organic solvent (e.g., hexane) to extract the FAMES.
- Vortex the mixture and centrifuge to separate the layers.
- Collect the organic layer containing the FAMES.
- The solvent can be evaporated and the sample reconstituted in a suitable solvent for GC-MS injection.

### 2. GC-MS Conditions:

- GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
- Injector: Splitless injection is often preferred for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate the FAMES based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all components.
- Carrier Gas: Helium is commonly used as the carrier gas.
- MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification.

The following diagram outlines a typical workflow for the GC-MS analysis of a fatty acid.



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#### Workflow for GC-MS Analysis of Fatty Acids

## Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways directly modulated by **9-decynoic acid** are scarce, the terminal alkyne functionality makes it a valuable tool for chemical biology research. Terminal alkyne fatty acids can be used as chemical reporters to study lipid metabolism, trafficking, and interactions.

The alkyne group can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes or affinity tags. This allows for the visualization and pull-down of lipids and their interacting partners from complex biological systems.

At present, there is no specific signaling pathway known to be directly regulated by **9-decynoic acid**. Its primary role in a research context is as a synthetic building block and a potential

chemical probe for studying broader aspects of fatty acid metabolism.

## Conclusion

**9-Decynoic acid** is a valuable chemical entity for researchers in organic synthesis and drug discovery. Its terminal alkyne provides a reactive site for the construction of complex molecular architectures, including potent therapeutic agents. While direct biological data on **9-decynoic acid** is limited, its utility as a synthetic precursor is clear. Further research is warranted to explore the direct biological effects of this and other terminal alkyne-containing fatty acids. The experimental protocols and data presented in this guide provide a foundational resource for scientists working with this compound.

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